molecular formula C11H16N2O B3016219 2-[(1-Methylpiperidin-4-yl)oxy]pyridine CAS No. 2196212-18-5

2-[(1-Methylpiperidin-4-yl)oxy]pyridine

Cat. No.: B3016219
CAS No.: 2196212-18-5
M. Wt: 192.262
InChI Key: FXFCPUBADUTPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Methylpiperidin-4-yl)oxy]pyridine is a chemical compound that features a pyridine ring substituted with a 1-methylpiperidin-4-yloxy group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .

Scientific Research Applications

2-[(1-Methylpiperidin-4-yl)oxy]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperidine derivatives is diverse, as they are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .

Future Directions

Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds. They show a wide variety of biological activities and play a significant role in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpiperidin-4-yl)oxy]pyridine typically involves the reaction of 4-hydroxypyridine with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpiperidin-4-yl)oxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated products .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 4-[(1-Methylpiperidin-4-yl)oxy]aniline
  • 2-chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine

Uniqueness

2-[(1-Methylpiperidin-4-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications .

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-8-5-10(6-9-13)14-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFCPUBADUTPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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